
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide, also known as HMN-176, is a small molecule compound that has been extensively studied for its potential therapeutic applications. The compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Mécanisme D'action
The mechanism of action of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the aggregation of Aβ peptides by binding to them and preventing their interaction with other Aβ peptides. In Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of cellular antioxidant defense mechanisms.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the inhibition of Aβ peptide aggregation, and the activation of antioxidant defense mechanisms. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to have low toxicity in animal models, making it a potential candidate for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. Additionally, the compound has been extensively studied, and its mechanism of action is well understood, making it a useful tool for investigating various disease pathways.
One limitation of using N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in lab experiments is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities. Additionally, the compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. One area of interest is the development of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide derivatives that have improved potency and selectivity for specific disease targets. Additionally, further studies are needed to investigate the safety and efficacy of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in human clinical trials. Finally, the potential use of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide in combination with other therapeutic agents for the treatment of various diseases should be explored.
Méthodes De Synthèse
The synthesis of N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide involves a multi-step process that begins with the reaction of 2-hydroxy-6-methoxyquinoline with formaldehyde to form the intermediate 2-formyl-6-methoxyquinoline. This intermediate is then reacted with m-toluidine and acetic anhydride to produce N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide. The overall yield of this process is approximately 30%.
Applications De Recherche Scientifique
N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been studied for its potential therapeutic applications in a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy.
In Alzheimer's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are believed to play a role in the development of the disease. N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has also been shown to improve cognitive function in animal models of Alzheimer's disease.
In Parkinson's disease research, N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-(m-tolyl)acetamide has been shown to protect dopaminergic neurons from oxidative stress-induced damage, which is believed to contribute to the development of the disease.
Propriétés
IUPAC Name |
N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-13-5-4-6-17(9-13)22(14(2)23)12-16-10-15-11-18(25-3)7-8-19(15)21-20(16)24/h4-11H,12H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHDJDJUSSGIKQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=CC(=C3)OC)NC2=O)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

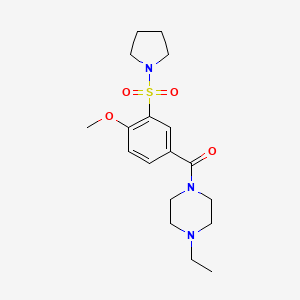
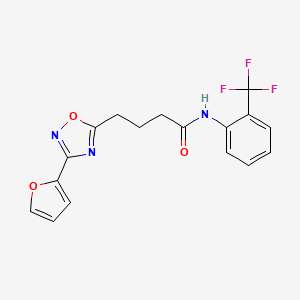
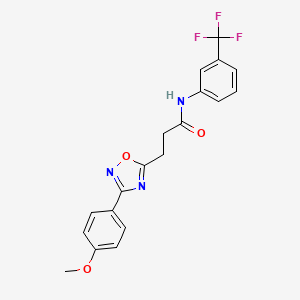
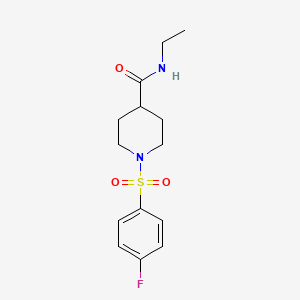
![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)
![1-(4-ethoxybenzenesulfonyl)-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B7689338.png)
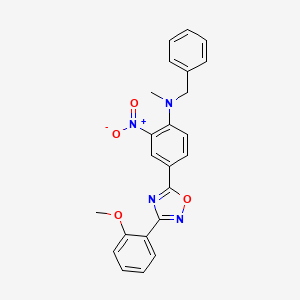

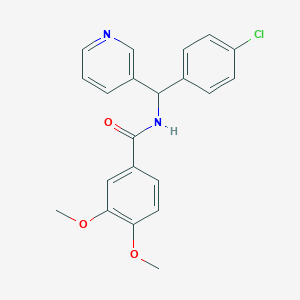
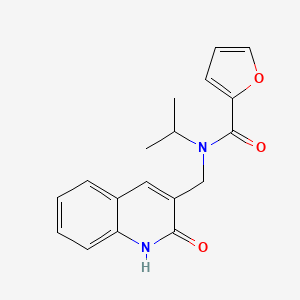


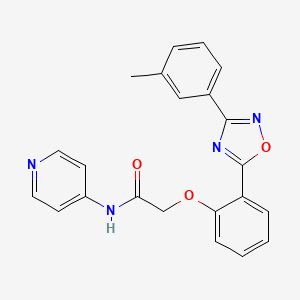
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)